Product packaging for Bis(6-bromopyridin-2-yl)amine(Cat. No.:)

Bis(6-bromopyridin-2-yl)amine

Cat. No.: B13905096
M. Wt: 328.99 g/mol
InChI Key: OLFSAJSHGOXXRT-UHFFFAOYSA-N
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Description

Bis(6-bromopyridin-2-yl)amine (CAS 1195970-59-2) is an organic compound with the molecular formula C10H7Br2N3 and a molecular weight of 328.99 . This brominated pyridine derivative serves as a valuable building block and intermediate in organic synthesis and materials science research. The bromine atoms on the pyridine rings make it a versatile precursor for constructing more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig animations . While a related tris-brominated TPA analogue has been investigated for constructing coordination compounds with metals like copper, iron, and zinc, and has shown potential in catalytic applications and as a model for enzyme active sites in bioinorganic chemistry , this di-substituted amine provides a complementary structure for developing custom ligands. These ligands are essential in coordination chemistry for chelating metal ions to form stable complexes used in catalysis and biochemical research . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Br2N3 B13905096 Bis(6-bromopyridin-2-yl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7Br2N3

Molecular Weight

328.99 g/mol

IUPAC Name

6-bromo-N-(6-bromopyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C10H7Br2N3/c11-7-3-1-5-9(13-7)15-10-6-2-4-8(12)14-10/h1-6H,(H,13,14,15)

InChI Key

OLFSAJSHGOXXRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)NC2=NC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Innovations for Bis 6 Bromopyridin 2 Yl Amine and Its Analogues

Direct Synthesis Approaches for Bis(6-bromopyridin-2-yl)amine

Direct synthesis methods offer a streamlined approach to obtaining this compound, primarily through catalytic C-N bond formation.

Palladium-Catalyzed Amination Protocols: Buchwald-Hartwig Type Reactions for N,N-Diarylation

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction of amines with aryl halides has revolutionized the synthesis of aromatic amines due to its broad substrate scope and functional group tolerance. wikipedia.orgacs.org In the context of this compound synthesis, this reaction typically involves the coupling of 2,6-dibromopyridine (B144722) with a suitable amine source.

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the active catalyst. wikipedia.org The choice of phosphine (B1218219) ligands is crucial for the success of the reaction, with bulky, electron-rich ligands often enhancing catalytic activity. wuxiapptec.comsigmaaldrich.com For the synthesis of N,N-diarylated amines, careful control of reaction conditions is necessary to favor the formation of the desired product over mono-arylated intermediates.

Research has demonstrated the application of Buchwald-Hartwig amination in the synthesis of various substituted pyridines. For instance, the mono-N-arylation of anilines with 2,6-dihalopyridines has been successfully achieved using palladium catalysts supported by ligands like XPhos. researchgate.net While direct synthesis of the title compound via a one-pot N,N-diarylation of ammonia (B1221849) or an ammonia equivalent with 2,6-dibromopyridine is challenging, stepwise approaches are more common. This often involves the initial synthesis of 6-bromopyridin-2-amine, which can then be further arylated. The reactivity of 2,6-dibromopyridine in these reactions is high, which can sometimes lead to side reactions if not properly controlled. mhc-isuct.ru

Table 1: Key Parameters in Buchwald-Hartwig Amination
ParameterDescriptionCommon Examples
Palladium Source The source of the palladium catalyst.Pd(OAc)₂, Pd₂(dba)₃, [PdCl(allyl)]₂
Ligand Stabilizes the palladium center and influences reactivity.Biarylphosphines (e.g., XPhos, SPhos), Josiphos
Base Facilitates the deprotonation of the amine.NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent The reaction medium.Toluene, Dioxane, THF
Temperature Reaction temperature, typically elevated.80-120 °C

Copper-Catalyzed C–N Bond-Forming Reactions with 2,6-Dibromopyridine

Copper-catalyzed C-N bond-forming reactions, often referred to as Ullmann-type couplings, provide a valuable alternative to palladium-based methods. These reactions are particularly useful for the synthesis of N-aryl and N-heteroaryl compounds. A significant advantage of this approach is the development of protocols that allow for the selective mono-amination of 2,6-dibromopyridine, yielding 6-substituted 2-bromopyridine (B144113) compounds. researchgate.netresearchgate.net

This selectivity is a key feature, as it allows for the stepwise construction of unsymmetrical 2,6-disubstituted pyridines. researchgate.net The reaction typically employs a copper(I) salt, such as CuI, in the presence of a ligand and a base. researchgate.net A variety of nitrogen nucleophiles, including imidazoles, pyrazoles, and anilines, have been successfully coupled with 2,6-dibromopyridine using this methodology. researchgate.net The choice of ligand is critical for achieving high selectivity and yield. researchgate.netresearchgate.net While this method is highly effective for producing mono-substituted products, achieving a controlled double amination to directly form a symmetric bis(pyridin-2-yl)amine from 2,6-dibromopyridine requires careful optimization of reaction conditions to drive the reaction to completion without significant side product formation. researchgate.net

Table 2: Copper-Catalyzed Amination of 2,6-Dibromopyridine
AmineProductYield (%)
Benzimidazole1-(6-Bromopyridin-2-yl)-1H-benzimidazole81
Imidazole1-(6-Bromopyridin-2-yl)-1H-imidazole72
Pyrrole (B145914)1-(6-Bromopyridin-2-yl)-1H-pyrrole76
Pyrazole1-(6-Bromopyridin-2-yl)-1H-pyrazole60

Data sourced from a study on selective copper-catalyzed C–N bond-forming reactions. researchgate.net

Precursor Synthesis and Derivatization Routes

An alternative and often more controlled approach to synthesizing this compound involves the initial synthesis of key precursors, which are then derivatized and coupled in subsequent steps.

Synthesis of Key Intermediates: (6-bromopyridin-2-yl)methanol (B21163) and Related Building Blocks

A common strategy for the synthesis of analogues of the title compound, such as those with methylene (B1212753) bridges, involves the preparation of key intermediates like (6-bromopyridin-2-yl)methanol. iucr.org This alcohol can be synthesized from 2,6-dibromopyridine. A typical procedure involves a metal-halogen exchange reaction, for example, using n-butyllithium at low temperatures, to generate a 6-bromo-2-lithiopyridine intermediate. iucr.org This organolithium species is then reacted with an electrophile, such as N,N-dimethylformamide (DMF), followed by reduction with a reagent like sodium borohydride (B1222165) (NaBH₄) to afford (6-bromopyridin-2-yl)methanol. iucr.orgmdpi.com

This intermediate alcohol is a versatile building block. It can be converted into other useful precursors. For example, treatment with methanesulfonyl chloride (MsCl) yields the corresponding mesylate, which is a good leaving group for subsequent nucleophilic substitution reactions. iucr.org This mesylate can then be reacted with sodium azide (B81097) to introduce an azide group, which can be subsequently reduced to the primary amine, (6-bromopyridin-2-yl)methanamine. iucr.org This amine is a crucial component for constructing the final bis(pyridinylmethyl)amine structure.

Alternative Methodologies for Precursor Synthesis: Leveraging Organomagnesium Reagents (e.g., Turbo Grignard)

While organolithium reagents are effective for the synthesis of intermediates like (6-bromopyridin-2-yl)methanol, they often require cryogenic temperatures and careful handling due to their high reactivity. mdpi.com An appealing alternative is the use of organomagnesium reagents, particularly "Turbo Grignard" reagents like isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl). mdpi.comnih.gov

The use of Turbo Grignard for the metal-halogen exchange on 2,6-dibromopyridine offers several advantages. The reaction can often be performed under milder conditions (e.g., 0 °C to room temperature) compared to the very low temperatures required for organolithium chemistry. mdpi.com This methodology has been successfully applied to synthesize (6-bromopyridin-2-yl)methanol in good yields by reacting the initially formed 2-bromo-6-magnesiopyridine intermediate with DMF, followed by reduction. mdpi.com The chemoselectivity of Turbo Grignard reagents also makes them valuable tools in the functionalization of various pyridine (B92270) derivatives. thieme-connect.com This approach represents a more practical and scalable route to key synthetic precursors. mdpi.com

Table 3: Comparison of Reagents for (6-bromopyridin-2-yl)methanol Synthesis
ReagentReaction TemperatureKey Advantages
n-Butyllithium-78 °CWell-established reactivity
i-PrMgCl·LiCl (Turbo Grignard)0 °C to room temperatureMilder conditions, easier handling

Multi-Step Synthetic Sequences from 2,6-Dibromopyridine

Complex ligands and molecules are often assembled through multi-step synthetic sequences starting from readily available materials like 2,6-dibromopyridine. iucr.org A representative multi-step synthesis leading to a derivative of the title compound, tris[(6-bromopyridin-2-yl)methyl]amine, illustrates this approach. iucr.org

The synthesis commences with the conversion of 2,6-dibromopyridine to (6-bromopyridin-2-yl)methanol as previously described. iucr.org The alcohol is then transformed into a mesylate by reaction with methanesulfonyl chloride and a base like triethylamine. iucr.org This mesylate serves as a reactive intermediate for nucleophilic substitution. In one pathway, reaction with sodium azide produces an organic azide, which is then reduced to the primary amine, (6-bromopyridin-2-yl)methanamine, using a reducing agent such as triphenylphosphine. iucr.org

This primary amine can then be coupled with additional units of the mesylated precursor to build the final tripodal ligand structure. iucr.org Alternatively, direct reaction of the mesylate with ammonia could, in principle, lead to the formation of bis[(6-bromopyridin-2-yl)methyl]amine, although controlling the degree of alkylation can be challenging. Such multi-step sequences, while longer, offer a high degree of control over the final molecular architecture.

Functionalization and Structural Diversification Strategies

The inherent reactivity of the bromine atoms on the pyridine rings of this compound and its precursors, such as 2,6-dibromopyridine, offers extensive opportunities for functionalization and the creation of structurally diverse analogues. These modifications are crucial for fine-tuning the electronic and steric properties of the resulting ligands, which in turn influences their coordination chemistry and catalytic activity.

The selective functionalization of the pyridine core is a key strategy for creating unsymmetrical bis(pyridin-2-yl)amine derivatives. A common precursor, 2,6-dibromopyridine, allows for sequential substitution reactions where one bromine atom is replaced, followed by a second, different substitution at the other bromine position.

A practical and efficient method for this is the copper-catalyzed C-N cross-coupling reaction. researchgate.net This approach enables the selective synthesis of 6-substituted 2-bromopyridine compounds by reacting 2,6-dibromopyridine with a range of amines. researchgate.netresearchgate.net The protocol offers excellent control over the selectivity, allowing for the isolation of monosubstituted products which are valuable intermediates for synthesizing unsymmetrical ligands. researchgate.net For example, the N-arylation of 2,6-dibromopyridine with various nitrogen-containing heterocycles like benzimidazole, imidazole, and pyrrole can be achieved in moderate to good yields. researchgate.net The resulting 2-bromo-6-(heteroaryl)pyridine can then undergo a second C-N coupling reaction with a different amine to yield the final unsymmetrical bis(pyridin-2-yl)amine analogue.

Transition-metal-catalyzed reactions such as the Suzuki-Miyaura coupling are also frequently employed to introduce aromatic and heteroaromatic fragments onto the pyridine scaffold. chim.it These methods are instrumental in creating polydentate chelators with tailored electronic and steric characteristics. chim.it Furthermore, palladium-catalyzed amination reactions, famously developed by Buchwald, are highly effective for the N,N-diarylation of amines with 2-halogenated pyridines, including those with electron-withdrawing groups like trifluoromethyl, to produce a variety of substituted bis(pyridin-2-yl)amine ligands. mdpi.com

The table below details the synthesis of various 6-substituted 2-bromopyridine compounds, which are key intermediates for analogues of this compound, via a copper-catalyzed C-N coupling reaction. researchgate.net

Table 1: Synthesis of 6-Substituted 2-Bromopyridine Intermediates

Reaction Conditions: 2,6-dibromopyridine (0.5 mmol), amine (1.0 mmol), CuI (20 mol-%), Ligand L4 (40 mol-%), and K₂CO₃ (1.5 mmol) in DMSO (2 mL) at 90 °C for 24 h. researchgate.net

Amine Product Isolated Yield (%)
Benzimidazole 2-Bromo-6-(1H-benzimidazol-1-yl)pyridine 81
Imidazole 2-Bromo-6-(1H-imidazol-1-yl)pyridine 72
Pyrrole 2-Bromo-6-(1H-pyrrol-1-yl)pyridine 76
Pyrazole 2-Bromo-6-(1H-pyrazol-1-yl)pyridine 60
Indazole 2-Bromo-6-(1H-indazol-1-yl)pyridine 52
Indole 2-Bromo-6-(1H-indol-1-yl)pyridine 54
Benzotriazole 2-Bromo-6-(1H-benzotriazol-1-yl)pyridine 45

Data sourced from a study on selective C-N bond-forming reactions. researchgate.net

The this compound framework serves as a foundational building block for constructing more complex polydentate ligands. These larger ligands can form stable complexes with a variety of metal ions, finding use in catalysis and bioinorganic chemistry. researchgate.net

A prime example is the synthesis of tripodal tetradentate ligands like tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃). researchgate.net This type of ligand is an analogue of the well-known tris(2-pyridylmethyl)amine (B178826) (TPA) and is synthesized by incorporating three (6-bromopyridin-2-yl)methyl arms onto a central nitrogen atom. researchgate.net The synthesis typically involves reacting 6-bromopyridine-2-carboxaldehyde with ammonia or an amine, followed by reduction. The bromine atoms remain available for further functionalization, allowing for the creation of even more complex structures or for tuning the properties of the resulting metal complexes. researchgate.net

Another strategy involves coupling different pyridine-based units. For instance, a potentially pentadentate nitrogen ligand has been synthesized by combining 2,6-bis(imino)pyridine and (imino)pyridine moieties in the same molecular structure. unam.mx This approach can be adapted to incorporate the this compound subunit, leading to ligands with a higher denticity and the ability to form multinuclear metal complexes. unam.mx The synthesis of scaffolded ligands, such as those based on a TREN (tris(2-aminoethyl)amine) backbone, represents another advanced approach. georgiasouthern.edu In this method, a molecule like 2-bromo-6-alkylaminopyridine can be attached to the TREN scaffold through a series of amination reactions, potentially yielding a ligand capable of forming stable multimetallic complexes. georgiasouthern.edu

Table 2: Examples of Polydentate Ligands Derived from Related Pyridine Subunits

Ligand Name Description Precursor Example Synthetic Strategy
Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃) A tripodal tetradentate N₄ ligand. researchgate.net 6-bromopyridine-2-carboxaldehyde Reductive amination with ammonia.
CyAr₂N₅ A pentadentate N₅ ligand. unam.mx 2,6-bis(imino)pyridine and (imino)pyridine Coupling of iminopyridine moieties. unam.mx

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of synthesizing this compound and its analogues is highly dependent on the reaction conditions. Optimization of parameters such as catalyst system, solvent, base, temperature, and reactant stoichiometry is critical for maximizing yield and minimizing side products. acs.org

For copper-catalyzed C-N coupling reactions used to create substituted bromopyridines, a systematic evaluation of different copper sources (e.g., CuI, Cu₂O, CuBr), ligands, and bases is essential. researchgate.net Studies have shown that for the N-arylation of 2,6-dibromopyridine, a combination of copper(I) iodide (CuI) as the catalyst, a specific diamine ligand, and potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMSO at 90 °C provides optimal results for monosubstitution. researchgate.net The choice of ligand is particularly crucial, as its absence can lead to a significant drop in product yield. researchgate.net

Similarly, for palladium-catalyzed amination reactions, the choice of phosphine ligand (e.g., BINAP) and the palladium precursor (e.g., Pd(dba)₂) significantly impacts the reaction's success. mdpi.com Optimization studies for the synthesis of N-aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines revealed that a Pd(dba)₂/rac-BINAP catalytic system gave the highest yields. mdpi.com

Temperature also plays a vital role. While higher temperatures can accelerate reaction rates, they may also promote undesirable side reactions. For instance, in the N-arylation of 2,6-difluoropyridine, increasing the temperature from 60 °C to 90 °C improved yields, but further increases could lead to the formation of disubstituted byproducts. rsc.org The molar ratio of the reactants is another key factor to control selectivity, especially when synthesizing unsymmetrical products from precursors like 2,6-dihalopyridines. rsc.org A slight excess of the dihalopyridine can favor the formation of the monosubstituted product. rsc.org

The following table summarizes the optimization of conditions for the copper-catalyzed N-arylation of 2,6-dibromopyridine with benzimidazole.

Table 3: Optimization of Reaction Conditions for Synthesis of 2-Bromo-6-(1H-benzimidazol-1-yl)pyridine

Based on the optimization study by Wang et al. researchgate.net

Entry Copper Source Ligand Base Solvent Temperature (°C) Yield (%)
1 CuI K₂CO₃ DMSO 90 58
2 CuI K₂CO₃ DMSO 90 65
3 CuI K₂CO₃ DMSO 90 72
4 CuI L⁴ K₂CO₃ DMSO 90 81
5 Cu₂O L⁴ K₂CO₃ DMSO 90 62
6 CuBr L⁴ K₂CO₃ DMSO 90 75
7 CuI L⁴ Cs₂CO₃ DMSO 90 79
8 CuI L⁴ K₂CO₃ DMF 90 68

L¹, L², L³, L⁴ represent different N,N'-dimethylethylenediamine-based ligands. The optimized conditions are highlighted in bold. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of Bis 6 Bromopyridin 2 Yl Amine and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique molecular fingerprint of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in bis(6-bromopyridin-2-yl)amine and related structures. The presence of the secondary amine (N-H) group is typically confirmed by stretching vibrations in the region of 3300–3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine (B92270) rings are expected around 3000-3100 cm⁻¹. niscpr.res.inlibretexts.org

The complex molecular motions of the pyridine ring itself give rise to a series of absorptions in the 1450 to 1600 cm⁻¹ range. libretexts.org Specifically, two prominent bands are usually observed around 1500 cm⁻¹ and 1600 cm⁻¹. libretexts.org For substituted pyridines, characteristic bands can be used to distinguish between different isomers. s-a-s.org For instance, in a related compound, 5-bromo-2-nitropyridine, the ring breathing mode was assigned a frequency of 1010 cm⁻¹. niscpr.res.in

The carbon-bromine (C-Br) stretching vibration is typically observed in the lower frequency region of the spectrum. For example, in 5-bromo-2-nitropyridine, the C-Br stretching vibration was identified at 527 cm⁻¹ in the FT-IR spectrum. niscpr.res.in The in-plane and out-of-plane bending vibrations for C-Br are expected at even lower wavenumbers. niscpr.res.in

In derivatives where the pyridine ring is further substituted, additional characteristic peaks will appear. For example, the introduction of a trifluoromethyl group introduces strong C-F stretching bands. mdpi.comresearchgate.net Similarly, the presence of a nitro group (NO₂) would show characteristic asymmetric and symmetric stretching vibrations in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. niscpr.res.in

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations, offering a unique "fingerprint" of the molecule. researchgate.net For pyridine and its derivatives, the Raman spectra are characterized by several distinct peaks. cdnsciencepub.comresearchgate.net

The ring breathing mode of pyridine, a totally symmetric vibration, gives a strong Raman signal. aip.org In pyridine itself, this is observed around 994 cm⁻¹. niscpr.res.in For substituted pyridines, the position of this and other ring modes can shift. For example, in 5-bromo-2-nitropyridine, the ring breathing mode was also observed at 1010 cm⁻¹ in the FT-Raman spectrum. niscpr.res.in

The C-H stretching vibrations of the pyridine ring appear in the 3000-3100 cm⁻¹ region, similar to their IR counterparts. niscpr.res.in The C-Br stretching vibration is also observable in the Raman spectrum, with a band assigned at 527 cm⁻¹ in 5-bromo-2-nitropyridine. niscpr.res.in

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can significantly enhance the Raman signals of molecules adsorbed on metallic nanostructures, allowing for the detection of even single molecules. aip.orgnih.gov The dominant bands in the SERS spectrum of pyridine are typically the totally symmetric bands. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural determination of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁵N NMR spectra, the precise connectivity and environment of each atom in this compound and its derivatives can be established. unam.mxnih.govchemrxiv.org

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides detailed information about the protons on the pyridine rings and the amine proton. The protons on the pyridine rings typically appear in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. umich.edursc.org The exact chemical shifts and splitting patterns are dictated by the substitution pattern and the electronic environment.

For a related compound, N-(6-bromopyridin-2-yl)-1,8-naphthyridin-2-amine, the amine proton (NH) appears as a singlet at δ = 10.64 ppm. rsc.org The aromatic protons show complex multiplets in the range of 7.21 to 8.85 ppm. rsc.org In another example, bis(6-isopropylquinoline-2-yl)amine, the amine proton is observed at δ 10.43 ppm as a singlet. umich.edu

The coupling constants between adjacent protons provide valuable information about their relative positions on the pyridine ring. For instance, a doublet with a coupling constant (³J) of around 8-9 Hz is characteristic of ortho-coupling between protons. mdpi.comresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyridine rings typically resonate in the range of 100-160 ppm. unam.mxchemrxiv.org The carbon atoms directly bonded to the nitrogen and bromine atoms will have distinct chemical shifts due to the electronegativity of these atoms.

In a study of a similar compound, 1-(6-bromopyridin-2-yl)ethanone, the carbon signals were observed at δ 121.1 (CH), 132.4 (CH), 139.8 (CH), 142.0 (C), and 154.9 (C) ppm. unam.mx The carbonyl carbon appeared at a much lower field, δ 198.5 ppm. unam.mx For derivatives containing other functional groups, such as a trifluoromethyl group, the carbon attached to it will show a characteristic quartet in the ¹³C{¹H} NMR spectrum due to C-F coupling. mdpi.comresearchgate.net

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Coordination Insights

¹⁵N NMR spectroscopy is a sensitive probe of the electronic environment of the nitrogen atoms within a molecule. researchgate.net Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it provides direct insight into the coordination behavior of nitrogen-containing ligands like this compound.

The chemical shift of the nitrogen atoms in the pyridine rings and the bridging amine can be significantly affected by coordination to a metal center. diva-portal.org This makes ¹⁵N NMR a valuable tool for studying the formation and structure of metal complexes. For example, in a study of bis(pyridine)iodine(I) complexes, the ¹⁵N NMR chemical shifts of the pyridine ligands were compared to those of the complexes to understand the nature of the N-I-N halogen bond. diva-portal.org The change in the ¹⁵N chemical shift upon coordination can provide information about the strength and nature of the metal-ligand bond.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of novel compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of a target molecule with high confidence, which is crucial for confirming its identity after synthesis. In the study of this compound and its derivatives, HRMS is routinely employed to verify the successful synthesis of ligands and their subsequent metal complexes.

The precise mass measurement distinguishes the desired product from potential byproducts or starting materials, even those with very similar nominal masses. For instance, in the synthesis of various N-substituted derivatives of 6-bromopyridin-2-amine, HRMS provides definitive evidence of their formation. researchgate.net The calculated (calcd.) m/z value for a protonated molecule or a molecular ion is compared against the experimentally found value, with a minimal mass error confirming the elemental composition. researchgate.netmdpi.com Analyses are often performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). researchgate.netrsc.org

The following table presents representative HRMS data for several compounds related to this compound, showcasing the accuracy of the technique.

Compound NameFormulaIonCalculated m/zFound m/zReference
1-(6-Bromopyridin-2-yl)-1H-benzo[d]imidazoleC12H8BrN3[M + H]+273.9974273.9977 researchgate.net
1-(6-Bromopyridin-2-yl)-1H-indazoleC12H8BrN3[M]+272.9896272.9890 researchgate.net
6-Bromo-N-pentylpyridin-2-amineC10H15BrN2[M + H]+243.0491243.0490 researchgate.net
N,N-bis(5-(trifluoromethyl)pyridin-2-yl)quinolin-6-amineC18H12F6N3[M + H]+384.0935384.0965 mdpi.com

X-ray Single Crystal Diffraction for Solid-State Molecular Architecture

X-ray single crystal diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This powerful analytical method allows for the precise determination of atomic positions within the crystal lattice, revealing detailed insights into the molecule's architecture, including bond lengths, angles, and conformational details.

Crystallographic analysis of derivatives and complexes related to this compound yields precise geometric parameters. For example, in a nickel(II) complex with a ligand derived from bis(6-bromopyridin-2-yl)methylene, the coordination bond lengths between the nickel center and various nitrogen donors have been meticulously measured. researchgate.net The Ni-N(imine) bond lengths are reported as 1.993(4) Å and 1.994(4) Å, while the Ni-N(amine) bonds are longer at 2.097(5) Å and 2.103(5) Å. researchgate.net The Ni-N(pyridine) bond lengths are even longer, measured at 2.218(5) Å and 2.261(5) Å. researchgate.net Bond angles are also determined with high precision; for instance, the C-N-C angle confirming the sp²-hybridization of the imine nitrogen is 123.7(5)°. researchgate.net

In the related tripodal ligand, tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃), torsion angles describing the rotation of the pyridyl rings, such as the N-C-C-N bonds, are found to be in the range of 122.2(5)° to 132.6(5)°. iucr.org These data are fundamental for understanding the steric and electronic properties of the ligand framework.

The table below summarizes selected bond parameters from a related derivative.

Compound/ComplexParameterAtoms InvolvedValueReference
Bis{N-[bis(6-bromopyridin-2-yl)methylene-κN]ethane-1,2-diamine-κN,N′}nickel(II)Bond LengthNi-N(imine)1.993(4) Å researchgate.net
Ni-N(pyridine)2.218(5) Å researchgate.net
Bond AngleC-N(imine)-C123.7(5)° researchgate.net
Torsion AngleN-C-C-N--
Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃)Torsion AngleN-C-C-N122.2(5)° - 132.6(5)° iucr.org

The solid-state structure reveals the preferred conformation of the molecule, which is often a delicate balance of intramolecular forces. In derivatives of this compound, the bulky bromine atoms significantly influence the molecular conformation. For example, in a Ni(II) complex, the orientation of a non-coordinating pyridine ring is twisted to minimize steric repulsion between the bromine atoms. researchgate.net This steric hindrance can lead to significant deviations from idealized geometries. researchgate.net The flexibility of the amine linker allows the pyridyl rings to adopt various twist angles relative to each other, a feature that is critical for its coordination behavior and the formation of supramolecular structures.

The arrangement of molecules in a crystal is directed by a network of non-covalent intermolecular interactions. In bromine-containing compounds, halogen bonding is a significant interaction. A short Br···Br contact of 3.5358(12) Å has been observed in the crystal packing of a derivative, an interaction that is shorter than the sum of the van der Waals radii and provides a stabilizing influence. researchgate.netresearchgate.net These Br···Br interactions can be classified, for instance as type II, based on their geometry. iucr.org

In addition to halogen bonds, other interactions like hydrogen bonding (e.g., N-H···O, C-H···O) and π–π stacking between aromatic pyridine rings play crucial roles in governing the crystal packing. iucr.orgtubitak.gov.tr Hirshfeld surface analysis is a computational technique used to visualize and quantify these diverse intermolecular contacts within a crystal structure. iucr.orgacs.org

The sum of intermolecular interactions leads to the formation of higher-order supramolecular assemblies. The crystal packing of this compound derivatives can feature various motifs, such as the formation of dimers through hydrogen bonds or extended one-, two-, or three-dimensional networks. iucr.org The unit-cell packing diagram, derived from X-ray diffraction data, provides a complete picture of how individual molecules are arranged in the crystalline state. For example, the structure of tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃) shows a specific packing arrangement stabilized by intermolecular Br···Br interactions. iucr.orgresearchgate.net These supramolecular features are critical as they can influence the material's bulk properties.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is used to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower-energy ground states to higher-energy excited states. The resulting spectrum provides valuable information about the electronic structure of the compound.

For derivatives of this compound and their metal complexes, UV-Vis spectra typically show intense absorption bands in the UV region. These bands are generally assigned to ligand-centered (LC) π–π* transitions originating from the pyridyl rings. rsc.orgrsc.org For example, a rollover iridacycle complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine displays a dominant π–π* absorption band around 350 nm. rsc.org

Upon coordination to a metal center, new absorption bands may appear in the visible region. These are often assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-based π*-orbital. rsc.org The energy and intensity of these bands are sensitive to the nature of the metal ion, the ancillary ligands, and the solvent. rsc.orgacs.org

The table below lists characteristic absorption maxima for related compounds.

Compound/ComplexSolventλmax (nm)AssignmentReference
Rollover Ir(III) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridineNot specified350π–π* rsc.org
Complexes of a tripodal ligand from bis(2-(6-bromopyridyl)ketone)AcetonitrileTwo intense peaksNot specified cardiff.ac.uk
Pt(II) pincer complexes with pyridine-based ligandsAcetonitrileUV regionLigand-Centered (LC) rsc.org
Pt(II) pincer complexes with pyridine-based ligandsAcetonitrileVisible regionMetal-to-Ligand Charge Transfer (MLCT) rsc.org

Advanced Analytical Techniques for Purity and Identity Confirmation (e.g., GC-MS)

The confirmation of purity and unequivocal identification of "this compound" and its derivatives necessitate the use of advanced analytical techniques. Among these, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful tool, providing both chromatographic separation and mass-based identification of the individual components within a sample.

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. d-nb.infonih.gov In the context of "this compound" and its related compounds, GC-MS analysis would involve the volatilization of the sample followed by its separation on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. nih.gov

The GC-MS analytical process typically involves the following parameters, which can be optimized for specific analytes:

ParameterDescriptionTypical Conditions
GC Column A fused silica (B1680970) capillary column with a specific stationary phase is used for separation.e.g., 30 m HP-5MS column (0.25 mm i.d., 0.25 µm film thickness) gdut.edu.cn
Carrier Gas An inert gas, typically helium, is used to carry the sample through the column.Flow rate of 1 mL/min nih.govgdut.edu.cn
Injector Temperature The temperature at which the sample is vaporized and introduced into the column.280-290°C nih.govgdut.edu.cn
Oven Temperature Program A programmed temperature gradient is used to elute compounds with different boiling points.e.g., Initial temp 80°C (1 min hold), ramp to 180°C at 5°C/min, then to 240°C at 10°C/min, and finally to 290°C at 25°C/min (10 min hold) gdut.edu.cn
Ionization Mode Electron Ionization (EI) is commonly used, typically at 70 eV. nih.gov70 eV nih.gov
Mass Analyzer A quadrupole or other type of mass analyzer is used to separate the ions based on their mass-to-charge ratio.N/A
Detector An electron multiplier or similar detector is used to detect the ions.N/A

For instance, in the synthesis of related nitrogen-containing heterocyclic compounds, GC-MS is employed to confirm the identity of intermediates and final products. unam.mx The retention time from the gas chromatogram and the mass spectrum from the mass spectrometer are the two key pieces of information used for identification. The mass spectrum is compared against a library of known spectra (e.g., NIST library) for a tentative identification, which is then confirmed by running a standard of the suspected compound.

The purity of "this compound" can be assessed by the presence of a single major peak in the gas chromatogram. Any additional peaks would indicate the presence of impurities, which could be starting materials, by-products, or degradation products. The relative peak areas can provide a semi-quantitative measure of the purity. For more accurate quantification, calibration curves with certified reference standards are necessary.

Beyond GC-MS, other advanced analytical techniques play a crucial role in the comprehensive characterization of these compounds. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is another powerful tool for purity and identity confirmation, especially for less volatile or thermally labile derivatives. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy provide detailed structural information that complements the data obtained from mass spectrometry. unam.mxrsc.orggoogle.com Furthermore, elemental analysis provides the empirical formula, which is a fundamental piece of data for a new compound. unam.mx The crystal structure of derivatives can be definitively determined using X-ray diffraction analysis. researchgate.netiucr.org

The combination of these techniques provides a robust and comprehensive characterization of "this compound" and its derivatives, ensuring the identity, purity, and structural integrity of the synthesized compounds.

Coordination Chemistry and Metal Complexation of Bis 6 Bromopyridin 2 Yl Amine Ligands

Ligand Design Principles and Coordination Modes

The design of ligands based on the bis(6-bromopyridin-2-yl)amine framework is centered on creating specific coordination environments for metal ions. The number and arrangement of the pyridyl moieties, along with the nature of the central amine, dictate the denticity and geometry of the resulting metal complexes.

This compound typically functions as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two pyridyl rings. This (N,N) coordination mode forms a six-membered chelate ring with the metal ion. The bromine substituents at the 6-positions of the pyridine (B92270) rings exert a significant steric and electronic influence on the coordination properties of the ligand.

Expanding on the bidentate framework, polydentate ligands incorporating bromopyridyl units have been synthesized to create more complex coordination spheres. A notable example is tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3), a tripodal tetradentate ligand. dntb.gov.uanih.gov This ligand is designed to encapsulate a metal ion within a cage-like structure, coordinating through the central amine nitrogen and the three pyridyl nitrogen atoms. nih.gov The synthesis of TPABr3 involves a multi-step process starting from 2,6-dibromopyridine (B144722). nih.goviucr.org The molecular structure of TPABr3 has been determined by X-ray diffraction, revealing a tertiary amine with three 6-bromo-2-methylpyridine subunits. nih.gov The central nitrogen atom exhibits a trigonal pyramidal geometry. nih.gov The presence of bromine atoms on each pyridyl moiety has been noted to influence the crystal packing through intermolecular Br···Br interactions, which contribute to the stability of the molecular structure. nih.goviucr.org Such polydentate ligands are of interest for their applications in catalysis and as models for the active sites of metalloenzymes. dntb.gov.uanih.gov

Synthesis of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of reaction conditions can influence the final structure and stoichiometry of the complex.

This compound and its analogues have been shown to form stable complexes with a variety of transition metal ions. For instance, a nickel(II) complex, bis{N-[bis(6-bromopyridin-2-yl)methylene-κN]ethane-1,2-diamine-κ2N,N'}nickel(II) bis(perchlorate), has been synthesized and structurally characterized. researchgate.netresearchgate.net In this complex, the nickel(II) ion is in a distorted octahedral geometry, coordinated by six nitrogen atoms from two tridentate Schiff base ligands derived from a related compound. researchgate.net

The broader family of pyridylamine ligands, including the parent tris(2-pyridylmethyl)amine (B178826) (TPA), readily forms complexes with metals like copper, iron, and zinc. nih.govnih.gov The coordination of these metals can result in five- or six-coordinate complexes. nih.govresearchgate.net Iron complexes of TPA derivatives with bromo substitutions have been investigated for their catalytic activity. nih.gov Similarly, zinc(II) complexes with related bidentate iminopyridine ligands containing a 6-bromopyridin-2-yl moiety have been prepared and structurally characterized, revealing a distorted tetrahedral geometry around the zinc ion. nih.gov

The stoichiometry of the resulting metal complexes can be controlled by adjusting the ligand-to-metal ratio during synthesis. In the case of the aforementioned nickel(II) complex, a 2:1 ligand-to-metal ratio was observed. researchgate.net The ability to control this ratio is crucial for designing complexes with specific properties and geometries. The steric bulk of the ligands, influenced by substituents like the bromine atoms, plays a significant role in determining the final stoichiometry and preventing ligand redistribution. researchgate.net

Structural Analysis of Metal Complexes

In the structurally characterized nickel(II) complex, Ni(C13H12Br2N4)22, the Ni-N bond lengths vary depending on the type of nitrogen donor. The imine nitrogen atoms have shorter bond lengths to the nickel center compared to the primary amine and pyridine nitrogen atoms. researchgate.net Specifically, the Ni-N(imine) distances are approximately 1.993-1.994 Å, while the Ni-N(amine) distances are around 2.097-2.103 Å, and the Ni-N(pyridine) bond lengths are longer at 2.218-2.261 Å. researchgate.net

For the zinc(II) complex, [ZnCl2(C20H17BrN2)], the Zn2+ cation is in a distorted tetrahedral environment, coordinated to two chloride ions and two nitrogen atoms from the iminopyridine ligand. nih.gov The structure of the uncomplexed ligand, tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3), has also been determined, showing C—Br bond lengths ranging from 1.905 to 1.920 Å. nih.gov

These structural details are critical for understanding the electronic structure and reactivity of the metal complexes and for guiding the design of new ligands with tailored properties.

Interactive Data Table of Selected Bond Lengths in a Ni(II) Complex

Bond TypeBond Length (Å)
Ni-N(imine)1.993 (4)
Ni-N(imine)1.994 (4)
Ni-N(amine)2.097 (5)
Ni-N(amine)2.103 (5)
Ni-N(pyridine)2.218 (5)
Ni-N(pyridine)2.261 (5)

Data from the crystal structure of Bis{N-[bis(6-bromopyridin-2-yl)methylene-κN]ethane-1,2-diamine-κ2N,N'}nickel(II) bis(perchlorate). researchgate.net

Determination of Coordination Geometry and Environment around Metal Centers (e.g., Distorted Octahedral)

The coordination of this compound-based ligands to metal centers frequently results in complexes with well-defined, albeit often distorted, geometries. A prominent example is observed in the cationic monomeric complex formed with Nickel(II), bis{N-[bis(6-bromopyridin-2-yl)methylene-κN]ethane-1,2-diamine-κN,N′}nickel(II) bis(perchlorate). researchgate.net In this compound, the Nickel(II) atom is situated at the center of a distorted octahedral geometry. researchgate.net The coordination sphere is completed by six nitrogen donor atoms from two tridentate ligands. researchgate.net

This deviation from ideal octahedral geometry is a common feature in complexes with sterically demanding ligands. researchgate.netnju.edu.cn The distortion can be quantified by examining the bond angles within the coordination sphere. For instance, in the aforementioned Nickel(II) complex, the N2–Ni1–N4 and N6–Ni1–N8 angles are 158.97 (18)° and 158.20 (18)° respectively, deviating significantly from the ideal 180° for a perfect octahedron. researchgate.net Similarly, other metal ions, such as Cobalt(II), are known to form six-coordinate complexes with distorted octahedral environments when chelated by two tridentate ligands. nju.edu.cn The specific nature and degree of distortion are critical as they can influence the magnetic properties of the complex, such as magnetic anisotropy. nju.edu.cn

ParameterValueMetal Complex
Coordination GeometryDistorted OctahedralNi(C₁₃H₁₂Br₂N₄)₂₂
Metal CenterNi(II)Ni(C₁₃H₁₂Br₂N₄)₂₂
N2–Ni1–N4 Angle158.97 (18)°Ni(C₁₃H₁₂Br₂N₄)₂₂
N6–Ni1–N8 Angle158.20 (18)°Ni(C₁₃H₁₂Br₂N₄)₂₂

Metal-Ligand Bonding Characterization

The characterization of metal-ligand bonding in complexes of this compound provides insight into the nature of the coordination interaction. In the previously discussed Nickel(II) complex, the coordination bond lengths for the pyridine nitrogen donors are observed to be longer than what is typically seen for other pyridine nitrogen–transition metal bonds. researchgate.net This elongation is a direct consequence of the ligand's conformation, which is heavily influenced by the steric hindrance from the bromine atoms. researchgate.net The average Co–N bond distances in related distorted octahedral Cobalt(II) complexes with similar nitrogen-based tridentate ligands are typically around 2.11 to 2.14 Å, which are characteristic for high spin Co²⁺ ions. nju.edu.cn The C–Br bond lengths in a related ligand, tris[(6-bromopyridin-2-yl)methyl]amine, range from 1.905 (6) to 1.920 (6) Å, providing a baseline for the covalent radius of bromine in this chemical environment. nih.gov

BondLength (Å)Metal Complex/Ligand
Co–N (average)2.110(3) - 2.136(2)Distorted Octahedral Co(II) Complexes
C–Br1.905(6) - 1.920(6)Tris[(6-bromopyridin-2-yl)methyl]amine

Influence of Bromine Substitution on Coordination Properties

Electronic Effects on Ligand Basicity and Donor Ability

The substitution of a hydrogen atom with a bromine atom on the pyridine ring has a pronounced electronic effect on the ligand's properties. Bromine is an electron-withdrawing group, which reduces the electron density on the pyridine ring through the inductive effect. This decrease in electron density on the nitrogen donor atom lowers the ligand's basicity and its ability to donate electrons to a metal center. nih.gov In studies of related NNN pincer-type ligands, it has been shown that electron-withdrawing substituents on the pyridine ring decrease the donor capability of the ligand, making metalation more challenging. nih.gov This effect can be significant enough to alter the electronic nature of the free ligand, potentially introducing accessible ligand-based redox activity. nih.gov

Steric Effects on Metal Coordination and Complex Stability

The presence of bulky bromine atoms at the 6-position of the pyridine rings introduces significant steric hindrance around the nitrogen donor atoms. This steric bulk plays a crucial role in determining the coordination geometry and stability of the resulting metal complexes. researchgate.net The mutual repulsion between the bromine atoms can force the ligand to adopt a specific conformation upon coordination, leading to distorted geometries such as the distorted octahedron observed in the Nickel(II) complex. researchgate.net This steric clash can also lead to longer, and potentially weaker, metal-ligand bonds compared to less substituted analogues. researchgate.net While this steric hindrance can sometimes destabilize a complex, it can also be used strategically to enforce specific coordination numbers or geometries and to protect the metal center from unwanted reactions.

Supramolecular Assembly and Extended Structures of Metal Complexes

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, are highly relevant to the metal complexes of this compound. tus.ac.jpsemanticscholar.org The coordination of such ligands to metal ions can be a primary step in the construction of larger, well-defined supramolecular architectures like cages, catenanes, and polymers. semanticscholar.orgnih.gov

Theoretical and Computational Investigations into Bis 6 Bromopyridin 2 Yl Amine Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely applied to study organometallic and coordination compounds, including ligands like Bis(6-bromopyridin-2-yl)amine and its metal complexes.

DFT calculations are instrumental in determining the most stable three-dimensional structures of molecules by finding the minimum energy on the potential energy surface. For this compound and its complexes, geometry optimization reveals key structural parameters and conformational preferences.

In related structures, such as tris[(6-bromopyridin-2-yl)methyl]amine, DFT has been used to understand the molecular geometry. nih.gov The central nitrogen atom in such amine-based ligands typically assumes a trigonal pyramidal geometry. nih.gov For instance, in the tris-substituted analogue, the CH₂—N—CH₂ angles are found to be in the range of 110.4° to 111.4°. nih.gov The C—Br bond lengths are typically calculated and observed to be around 1.905 Å to 1.920 Å. nih.gov

ParameterTypical Value (from related structures)Reference
C—Br Bond Length1.905 - 1.920 Å nih.gov
N—C (amine-pyridyl) Bond Length~1.46 Å nih.gov
CH₂—N—CH₂ Bond Angle110.4 - 111.4 ° nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule.

DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these orbitals. scispace.com For this compound, the HOMO is expected to be localized primarily on the electron-rich central secondary amine and the π-systems of the pyridine (B92270) rings. The LUMO is likely distributed over the pyridine rings, particularly on the carbon atoms attached to the electronegative nitrogen and bromine atoms.

Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, provides insights into the polarity of bonds and the reactive sites within the molecule. The nitrogen atoms of the pyridine rings and the central amine are expected to be regions of negative electrostatic potential, making them likely sites for coordination to metal ions or protonation.

DFT methods can accurately predict various spectroscopic properties. Vibrational frequencies calculated from the second derivatives of the energy can be correlated with experimental infrared (IR) and Raman spectra. This allows for the precise assignment of spectral bands to specific molecular motions.

For a closely related compound, 6-bromopyridine-2-carbaldehyde, DFT calculations have been used to assign vibrational modes. mdpi.com Key vibrational modes for this compound would include:

N-H stretching: A characteristic band for the secondary amine group.

Pyridine ring stretching modes: Typically observed in the 1600-1400 cm⁻¹ region. mdpi.com

C-H stretching: From the aromatic protons on the pyridine rings.

Vibrational ModePredicted Frequency Range (cm⁻¹) (based on related pyridines)Reference
C-H Stretching (ring)3130 - 3045 mdpi.com
Ring Stretching1600 - 1550 mdpi.com
C-Br Stretching< 1000 mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to UV-Vis absorption spectra. These calculations can help understand the nature of the electronic excitations, such as π→π* transitions within the pyridine rings or n→π* transitions involving the nitrogen lone pairs.

DFT is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface, it is possible to locate transition states—the high-energy structures that connect reactants and products. This allows for the calculation of activation energies and reaction rates, providing a detailed understanding of the reaction pathway.

For this compound, DFT could be used to model its synthesis, for example, via Ullmann condensation or Buchwald-Hartwig amination pathways. It could also be applied to study the thermodynamics and kinetics of its complexation with different metal ions, elucidating the step-by-step formation of the coordination complex and identifying the rate-determining step.

Non-covalent interactions play a critical role in supramolecular chemistry, crystal engineering, and biological systems. The bromine atoms in this compound can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen atom and a nucleophile.

Computational studies on similar brominated pyridine compounds have revealed the presence of significant intermolecular Br⋯Br interactions in the solid state. nih.gov These interactions can be classified based on their geometry, with Type I (symmetric, θ₁ ≈ θ₂) and Type II (bent, θ₁ ≈ 180°, θ₂ ≈ 90°) being common motifs. nih.gov The distances for these C—Br⋯Br—C contacts can range from 3.0 to 4.5 Å, providing a stabilizing influence within the crystal lattice. nih.gov DFT calculations can quantify the strength of these halogen bonds and other weak interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing of the molecule. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts, which has shown the importance of H···Br and Br···Br interactions in the crystal packing of related molecules. mdpi.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT is excellent for studying the electronic structure of single molecules or small clusters, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for simulating larger systems and longer timescales. These methods use classical force fields to describe the potential energy of a system.

MD simulations can model the behavior of this compound in solution, providing insights into its solvation structure and dynamics. ulisboa.pt By simulating the molecule in a box of explicit solvent molecules (e.g., water, acetonitrile), one can study how the solvent organizes around the ligand and affects its conformation. Furthermore, MD simulations are valuable for studying the dynamic behavior of its metal complexes, including conformational flexibility, ligand exchange processes, and interactions with other molecules in the environment. ulisboa.pt The development and validation of an accurate force field for the molecule are crucial first steps for reliable MM and MD studies. ulisboa.pt

Steric Energy Calculations and Conformational Landscapes

Currently, there is a notable absence of publicly available, detailed research specifically focused on the steric energy calculations and the complete conformational landscapes of this compound. While the fundamental principles of computational chemistry allow for such theoretical investigations, specific studies detailing these aspects for this particular compound have not been reported in the accessible scientific literature.

Such a computational study would typically involve molecular mechanics or quantum mechanics calculations to rotate the chemical bonds within the molecule and calculate the corresponding energy at each conformation. This process would identify the lowest energy (most stable) conformations and the energy barriers between different conformations, providing a comprehensive conformational landscape. The steric energy component, arising from the spatial arrangement of atoms, would be a critical part of this analysis, particularly concerning the bulky bromine atoms on the pyridyl rings.

Quantum Chemical Methods for Advanced Electronic Property Prediction

Nonlinear Optical (NLO) Activity Prediction

Similar to the lack of data on conformational analysis, specific quantum chemical predictions of the nonlinear optical (NLO) properties of this compound are not found in the current body of scientific literature. The prediction of NLO activity is a significant area of computational chemistry, often employing methods like Density Functional Theory (DFT) to calculate properties such as the first hyperpolarizability (β), which is a measure of a molecule's second-order NLO response.

A theoretical study on the NLO properties of this compound would involve optimizing its molecular geometry using a suitable level of theory (e.g., DFT with a specific functional and basis set) and then calculating the static and dynamic hyperpolarizabilities. The results of such a study would provide valuable insights into the potential of this compound for applications in optoelectronics and photonics. However, at present, no such targeted computational investigation has been published.

Chemical Reactivity and Mechanistic Studies of Bis 6 Bromopyridin 2 Yl Amine Derivatives

Reactivity at the Amine Nitrogen Center

The central secondary amine (N-H) group in bis(6-bromopyridin-2-yl)amine and its derivatives is a key site for reactivity. Its chemical behavior is analogous to that of similar diarylamines and bis(2-pyridyl)amine systems, which are known to undergo protonation, alkylation, and serve as a coordination site in ligand chemistry.

The lone pair of electrons on the nitrogen atom allows it to act as a Brønsted-Lowry base, readily undergoing protonation in the presence of acids. In related bis[(pyridin-2-yl)methyl]amine (BPMA) systems, the central amine nitrogen is protonated to form ammonium (B1175870) salts, such as bis[(pyridin-2-yl)methyl]ammonium dichloride and bis(pyridin-2-ylmethyl)ammonium nitrate. nih.govnih.govnih.gov This fundamental reaction confirms the basicity of the amine bridge, which is a crucial factor in its coordination chemistry and catalytic applications.

Furthermore, the N-H group can be functionalized through N-alkylation or N-arylation reactions. The hydrogen atom can be substituted with various alkyl or aryl groups, a common strategy for modifying the steric and electronic properties of the resulting ligand. For instance, N-alkylation of 2-aminopyridine (B139424) with arylmethyl alcohols, catalyzed by ruthenium(II)-NHC complexes, proceeds with high selectivity at the amino nitrogen. researchgate.net This type of transformation allows for the expansion of the ligand scaffold, enabling the synthesis of more complex tridentate or polydentate chelating agents. polimi.it

Transformations Involving the Bromine Substituent

The two bromine atoms at the 6- and 6'-positions of the pyridine (B92270) rings are highly susceptible to substitution, primarily through palladium-catalyzed cross-coupling reactions. This functionality is the most significant avenue for the structural elaboration of the this compound core.

The carbon-bromine bonds on the electron-deficient pyridine rings are ideal handles for forming new carbon-carbon and carbon-heteroatom bonds. A variety of well-established cross-coupling methodologies can be employed.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org The Suzuki-Miyaura coupling of 2-pyridyl nucleophiles is a well-developed field, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups in place of the bromine atoms. nih.gov This method is instrumental in synthesizing substituted bipyridyl or terpyridyl systems from brominated pyridine precursors.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It provides a direct route to substitute the bromine atoms with various amino groups, transforming the initial scaffold into more complex nitrogen-containing ligands. The reaction is known to be effective for 2-bromopyridines, even with volatile amines, offering a practical entry to diverse aminopyridine derivatives. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. semanticscholar.orgresearchgate.net It is a highly effective method for introducing alkynyl moieties onto the pyridine ring. Studies on 2-amino-3-bromopyridines have shown that palladium-catalyzed Sonogashira reactions proceed in moderate to excellent yields, providing a pathway to synthesize 2-amino-3-alkynylpyridines, which are valuable intermediates for other heterocyclic compounds. scirp.orgscirp.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This transformation allows for the introduction of vinyl groups, which can serve as points for further functionalization or as integral parts of a conjugated system. The reaction is a cornerstone of C-C bond formation and is applicable to a wide range of aryl halides and olefins. organic-chemistry.orgbeilstein-journals.orgnih.gov

These cross-coupling reactions collectively offer a modular approach to derivatize this compound, allowing for the systematic tuning of its electronic and steric properties.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridine Systems
Reaction TypeCoupling PartnerCatalyst System (Example)BaseSolventProduct TypeReference
Suzuki-MiyauraArylboronic AcidPd₂(dba)₃ / LigandKFDioxaneAryl-substituted Pyridine nih.gov
Buchwald-HartwigAmine (e.g., Aniline)Pd(OAc)₂ / XPhosNaOtBuTolueneN-Arylaminopyridine researchgate.net
SonogashiraTerminal AlkynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMFAlkynyl-substituted Pyridine semanticscholar.orgresearchgate.net
HeckAlkene (e.g., Styrene)Pd(OAc)₂K₂CO₃Water/OrganicVinyl-substituted Pyridine nih.gov

The this compound framework, particularly after derivatization, possesses structural motifs conducive to C–H bond activation processes. The pyridine nitrogen atoms can act as directing groups to facilitate the intramolecular activation of a nearby C–H bond by a transition metal center, leading to the formation of a stable metallacycle. This process, known as cyclometalation, is a powerful tool in organometallic chemistry for creating robust metal-carbon bonds.

For instance, iridium(III) complexes are well-known to undergo cyclometalation with ligands containing pyridine rings, such as 2-phenylpyridine, to form highly stable and luminescent materials. nih.gov While direct cyclometalation involving the pyridine C-H bonds of this compound itself is less common, derivatives where aryl or other functional groups have been installed at the 6- and 6'-positions via cross-coupling offer significant potential. An aryl group at this position would place an ortho C-H bond in a sterically favorable position for cyclometalation, creating a five- or six-membered metallacycle.

"Rollover" cyclometalation is another potential pathway, where a C-H bond on the pyridine ring itself (e.g., at the C-3 position) is activated, often involving a ligand rotation or "rollover" at the metal center. This type of activation has been observed in related N-heterocyclic ligand systems and can lead to unique reactivity and catalytic properties.

Ring-Opening and Other Heterocyclic Reactions (in related systems)

While the pyridine rings in this compound are generally stable, heterocyclic ring-opening reactions have been observed in closely related coordinated ligand systems under specific conditions. For example, the pyridine ring of 2,2'-bipyridine (B1663995) (a structural relative) coordinated to an electron-rich rhenium(I) carbonyl complex can undergo a ring-opening mechanism. This process is initiated by the deprotonation of a co-ligand, followed by a nucleophilic attack on one of the pyridine rings, leading to dearomatization and eventual C-N bond cleavage. Such studies provide mechanistic insight into hydrodenitrogenation (HDN) processes, where the removal of nitrogen from heterocyclic compounds is crucial. Although requiring a specific electronic environment at the metal center, these findings suggest that the pyridine rings in this compound derivatives are not entirely inert and could potentially participate in complex transformations upon coordination to a suitable metal.

Derivatization Strategies for Specific Applications

The chemical reactivity inherent in the this compound scaffold is strategically exploited to create derivatives for specific applications, most notably in coordination chemistry and catalysis. The primary strategy involves using the bromine substituents as anchor points for building more elaborate molecular architectures.

By performing sequential or double cross-coupling reactions, the parent molecule can be converted into a wide array of multidentate ligands. unam.mx For example, coupling with other pyridine-containing boronic acids can generate terpyridine- or quaterpyridine-like ligands. acs.org Similarly, introducing functional groups with additional donor atoms (e.g., amines, phosphines, or thioethers) can produce ligands with higher denticity (tetradentate, pentadentate, etc.). researchgate.net

These tailored ligands are designed to form stable complexes with various transition metals. The electronic properties of the final complex can be fine-tuned by selecting appropriate substituents to replace the bromine atoms. Electron-donating or electron-withdrawing groups can modulate the redox potential of the metal center, influencing its catalytic activity or photophysical properties. For example, new polydentate nitrogen ligands derived from 2,6-bis(imino)pyridine and (imino)pyridine moieties form iron(II) and cobalt(II) complexes that are effective catalysts for ethylene (B1197577) oligomerization. acs.orgresearchgate.net The strategic derivatization of this compound provides a rational and versatile approach to the design of new ligands for catalysis, functional materials, and biomimetic chemistry.

Catalytic Applications of Bis 6 Bromopyridin 2 Yl Amine Based Complexes

Homogeneous Catalysis

The nitrogen donors of the bis(6-bromopyridin-2-yl)amine ligand readily coordinate with transition metals, creating stable yet reactive complexes suitable for various applications in homogeneous catalysis. These complexes, particularly with late transition metals like iron and cobalt, have demonstrated significant efficacy in several key organic transformations.

Iron and cobalt complexes featuring bis(imino)pyridyl ligands, which are structurally analogous to this compound, are highly effective catalysts for ethylene (B1197577) oligomerization and polymerization. nih.govunam.mxsemanticscholar.org Upon activation with a cocatalyst such as methylaluminoxane (MAO) or modified methylaluminoxane (MMAO), these systems can convert ethylene into linear alpha-olefins (LAOs) or high-density polyethylene (HDPE). unam.mxresearchgate.netnih.gov The outcome of the reaction—whether it yields short-chain oligomers or long-chain polymers—is heavily dependent on the ligand structure and reaction conditions. mdpi.com

Generally, iron-based catalysts exhibit higher activity for ethylene polymerization, while the corresponding cobalt systems tend to favor oligomerization, producing mixtures of C4-C12+ alpha-olefins. nih.govbit.edu.cn The distribution of these oligomers often follows a Schulz-Flory model, indicating a consistent mechanism of chain propagation and transfer. nih.govnih.gov The catalytic activity and product selectivity can be precisely controlled by modifying the substituents on the ligand framework. unam.mxnih.gov For instance, complexes with bulkier groups tend to produce higher molecular weight polymers, whereas catalysts with less steric hindrance often favor the formation of oligomers. nih.govmdpi.com

Table 1: Ethylene Oligomerization using Iron Complexes with Substituted Bis(imino)pyridine Ligands This table presents representative data for analogous systems to illustrate typical catalytic performance.

Catalyst PrecursorTemp (°C)Activity (10⁷ g mol⁻¹(Fe) h⁻¹)α-Olefin Selectivity (%)Waxy Solids (wt %)
Fe-1 (Phenylthioether)505.4097.20.8
Fe-2 (Ethylthioether)5010.5098.10.1
Fe-3 (2-Methylphenylthioether)506.7897.91.1
Fe-4 (2,6-Dimethylphenylthioether)508.0098.21.5

Data compiled from studies on related bis(imino)pyridine iron complexes bearing thioether substituents. nih.gov Activities and selectivities are highly dependent on specific ligand structures and reaction conditions.

While specific examples using this compound are not extensively documented, related iron complexes with redox-active pyridine-containing ligands have proven effective in catalyzing regioselective cycloaddition reactions. nih.gov A notable example is the iron-catalyzed [2+2+2] cycloaddition of terminal alkynes and cyanamides. This reaction is characterized by its high chemo- and regioselectivity, exclusively yielding 4,6-disubstituted 2-aminopyridine (B139424) products. nih.gov The mechanism is believed to involve the formation of an iron azametallacycle intermediate. nih.gov

Similarly, Rhodium(III) complexes, often supported by pyridine-based ligands, can catalyze spiro-cyclization and ortho-C-H annulation reactions of aromatic amides with maleimides. nih.gov These processes demonstrate high regioselectivity, leading to the formation of complex molecular architectures like spiropyrrolidinetriones and dibenzoazocinetriones. The selectivity is directed by the coordination of the amide's carbonyl group to the metal center. nih.gov

Tris(2-pyridylmethyl)amine (B178826) (TPA) and its derivatives, such as tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3), are tripodal ligands that form complexes capable of mediating carbene and nitrene transfer reactions. researchgate.netiucr.org These reactions are powerful tools for C-C, C-H, and C-N bond formation. researchgate.net Transition metal complexes, including those of iron, copper, and rhodium, can activate diazo compounds or azides to generate transient metal-carbene or metal-nitrene intermediates. rwth-aachen.derwth-aachen.de

These highly reactive intermediates can then undergo a variety of transformations:

Cyclopropanation: Transfer of a carbene moiety to an alkene to form a cyclopropane ring. rwth-aachen.de

C-H Insertion: Insertion of a carbene or nitrene into a C-H bond, enabling direct functionalization of alkanes and other hydrocarbons. researchgate.netnih.gov

Aziridination: Transfer of a nitrene group to an alkene to form an aziridine. nih.gov

The ligand's structure plays a crucial role in controlling the selectivity and efficiency of these reactions. The steric and electronic environment provided by ligands like TPABr3 influences the reactivity of the metal-carbene/nitrene intermediate, directing its pathway towards specific products. iucr.orgrwth-aachen.de

Iron complexes featuring polydentate pyridine-based ligands serve as functional models for metalloenzymes that catalyze the oxidation of hydrocarbons. universiteitleiden.nl These synthetic catalysts can activate oxidants like hydrogen peroxide (H₂O₂) to oxidize alkanes to more valuable products such as alcohols and ketones. universiteitleiden.nl The general mechanism involves the reaction of the iron complex with the oxidant to form a high-valent iron-oxo or iron-hydroperoxo species. This potent oxidizing intermediate then abstracts a hydrogen atom from the hydrocarbon substrate in a rate-determining step, followed by radical rebound to form the hydroxylated product.

The selectivity of these reactions often correlates with the C-H bond dissociation energy of the substrate; weaker C-H bonds are typically oxidized more readily. universiteitleiden.nl The ratio of alcohol to ketone produced provides insight into the nature of the oxidizing species. A high alcohol-to-ketone ratio often suggests the involvement of a metal-based oxidant rather than free-radical pathways. universiteitleiden.nl The ligand framework, including the presence of pyridine (B92270) moieties, is essential for stabilizing the iron center and modulating its redox properties to facilitate the catalytic cycle. mdpi.comnih.govacs.org

Role of the Ligand Architecture in Catalytic Performance

The bromine atoms at the 6-position of the pyridyl rings in this compound exert a significant influence on the catalytic performance of its metal complexes.

Electronic Effects: Bromine is an electron-withdrawing group, which decreases the electron density on the pyridine rings and, consequently, on the coordinating nitrogen atoms. This electronic perturbation affects the Lewis acidity of the metal center. mdpi.com For instance, in ethylene polymerization, a more electrophilic metal center can lead to stronger coordination of the ethylene monomer and potentially higher activity. mdpi.com The electron-withdrawing nature of the bromo-substituent can also influence the redox potential of the metal, which is a key parameter in oxidation catalysis. rsc.orgresearchgate.net

Steric Effects: The bromine atom also contributes to the steric bulk around the metal center. mdpi.com In polymerization and oligomerization catalysis, steric hindrance is a critical factor in controlling the rate of chain propagation versus chain transfer. frontiersin.org

Increased Steric Bulk: Generally, bulkier ligands can protect the active metal site, potentially leading to higher thermal stability and the production of higher molecular weight polymers by hindering chain transfer pathways. mdpi.comnih.gov

Controlled Access: The steric profile of the ligand dictates how the substrate approaches the metal center, which can be leveraged to control regioselectivity in reactions like cyclizations and C-H functionalization. nih.gov

The interplay between these electronic and steric factors is complex. Fine-tuning the ligand by altering substituents allows for the rational design of catalysts with desired properties, such as higher activity, improved product selectivity, or enhanced stability under specific reaction conditions. nih.govrsc.org

Tunability of Catalytic Activity via Ligand Modification

The introduction of electron-donating or electron-withdrawing groups onto the pyridine rings of the ligand can significantly alter the electron density at the metal center of the resulting complex. Electron-withdrawing groups, for instance, can enhance the Lewis acidity of the metal center, which may be beneficial for reactions that involve the activation of substrates through coordination. Conversely, electron-donating groups can increase the electron density on the metal, potentially promoting oxidative addition steps in a catalytic cycle. The interplay of these electronic effects is crucial for fine-tuning the reactivity of the catalyst. rsc.org

Steric hindrance is another powerful tool for tuning catalytic activity. researchgate.net By introducing bulky substituents near the metal's coordination site, it is possible to control the access of substrates to the active center. This can lead to enhanced selectivity, for example, by favoring the reaction of smaller substrates over larger ones or by influencing the stereochemical outcome of a reaction. The size and positioning of these bulky groups can create a specific pocket around the metal, guiding the substrate to bind in a preferred orientation. nih.gov

The modification of the ligand backbone can also influence the geometry and stability of the metal complex, which in turn affects its catalytic properties. For example, altering the bridge connecting the two pyridyl moieties can change the bite angle of the ligand, leading to different coordination geometries around the metal. These changes in geometry can have a profound impact on the catalytic activity and the mechanism of the reaction. emory.eduemory.edu

The following table summarizes the general effects of different ligand modifications on the catalytic activity of metal complexes, drawing parallels from related N-donor ligand systems.

Modification Type Example Substituent Electronic Effect Steric Effect Potential Impact on Catalytic Activity
Electron-Withdrawing Group on Pyridine Ring-NO₂, -CF₃Decreases electron density at the metal centerMinimalMay enhance catalytic activity in reactions requiring a more electrophilic metal center.
Electron-Donating Group on Pyridine Ring-OCH₃, -N(CH₃)₂Increases electron density at the metal centerMinimal to ModerateCan promote steps like oxidative addition and may alter selectivity.
Bulky Group at ortho-position of Pyridine Ring-C(CH₃)₃ (tert-butyl)Can be electron-donatingHighCan improve selectivity by controlling substrate access to the metal center; may decrease overall activity if steric hindrance is excessive.
Modification of the Amine BridgeIntroduction of alkyl or aryl groupsCan be electron-donating or -withdrawingModerate to HighAlters the ligand bite angle and coordination geometry, influencing both activity and selectivity.

Mechanistic Insights into Catalytic Cycles

Understanding the intricate mechanisms of catalytic cycles involving this compound-based complexes is fundamental to optimizing their performance and designing new, more efficient catalysts. The catalytic cycle is a series of elementary steps that describe the transformation of reactants into products, with the catalyst being regenerated at the end of each cycle. For complexes of this compound, these cycles are often centered around the metal's ability to shuttle between different oxidation states and coordination environments.

A common feature in the catalytic cycles of these complexes is the initial activation of a substrate through coordination to the metal center. The this compound ligand plays a crucial role in this step by stabilizing the metal in a reactive state and influencing the substrate's binding mode. The electronic properties of the ligand, modulated by substituents, can affect the strength of this coordination and the subsequent activation of the substrate.

In many oxidation reactions catalyzed by these complexes, the proposed mechanism involves the formation of a high-valent metal-oxo or metal-peroxo intermediate. dntb.gov.ua For instance, in the presence of an oxidant like hydrogen peroxide or a peroxy acid, the metal center can be oxidized to a higher state, forming a highly reactive species capable of transferring an oxygen atom to a substrate. The catalytic cycle would then involve the following general steps:

Oxidation of the metal center: The initial low-valent metal complex reacts with an oxidant to form a high-valent metal-oxo or -peroxo species.

Substrate binding: The substrate coordinates to the high-valent metal center.

Oxygen atom transfer: The oxygen atom is transferred from the metal to the substrate, forming the oxidized product.

Product release and catalyst regeneration: The oxidized product dissociates from the metal center, and the catalyst is regenerated in its initial low-valent state, ready to start a new cycle.

The nature of the this compound ligand can also influence the stability of various intermediates in the catalytic cycle. For instance, the steric bulk of the ligand can prevent the formation of inactive dimeric species, thus maintaining the concentration of the active mononuclear catalyst. Furthermore, the electronic flexibility of the ligand can help to stabilize the metal in different oxidation states required for the catalytic turnover.

The following table outlines a generalized catalytic cycle for an oxidation reaction.

Step Description Role of the this compound Ligand
1Catalyst ActivationThe ligand stabilizes the initial metal complex and modulates its redox potential for reaction with an oxidant.
2Formation of High-Valent IntermediateThe ligand framework supports the high-valent metal center, preventing decomposition.
3Substrate CoordinationSteric and electronic properties of the ligand control the mode and strength of substrate binding.
4Product FormationThe ligand environment influences the transition state for the key bond-forming step, affecting reaction rate and selectivity.
5Catalyst RegenerationThe ligand facilitates the release of the product and stabilizes the regenerated catalyst for the next cycle.

Through a combination of experimental studies, including kinetics and spectroscopy, and theoretical calculations, a deeper understanding of the mechanistic pathways of catalysts based on this compound is continuously being developed. This knowledge is crucial for the rational design of next-generation catalysts with enhanced activity and selectivity.

Emerging Applications and Future Research Directions

Applications in Materials Science

The rigid and chelating nature of the dipyridylamine scaffold makes it a valuable building block in the synthesis of advanced materials. The presence of bromine atoms on the pyridine (B92270) rings of Bis(6-bromopyridin-2-yl)amine provides reactive sites for further functionalization, enhancing its utility in materials science.

Precursors for Polymer and Oligomer Synthesis

The bifunctional nature of this compound, with its two bromo-substituted pyridine units, makes it a candidate as a monomer for the synthesis of coordination polymers and other macromolecules. The nitrogen atoms of the pyridyl groups and the central amine can coordinate to metal ions, while the bromine atoms can be utilized in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, leading to the formation of extended polymer chains. Pyridine-based polymers are known for their potential applications in electronic devices due to their charge-carrying properties. researchgate.net The synthesis of polymers incorporating this compound could lead to materials with interesting photophysical or electrochemical properties.

Building Blocks for Supramolecular Cages

Supramolecular chemistry often utilizes directional bonding to construct complex, three-dimensional structures from smaller molecular components. A related compound, tris[(6-bromopyridin-2-yl)methyl]amine, is noted for its potential as a building block in the synthesis of supramolecular cages. nih.gov This suggests that the bis-pyridyl analogue, this compound, could also serve as a component in the self-assembly of discrete, cage-like architectures. tandfonline.com The coordination of the dipyridylamine unit to metal centers can provide the vertices and edges for the construction of these cages, which can encapsulate guest molecules and find applications in areas such as drug delivery and catalysis. The bromine substituents could also participate in halogen bonding to direct the self-assembly process. mdpi.com

Advanced Sensor Development (non-biological, e.g., ion sensing)

Dipyridylamine derivatives have been explored as ionophores in the development of chemical sensors. The nitrogen-rich pocket of the dipyridylamine core can selectively bind to specific metal ions. For instance, linked 2,2'-dipyridylamine (B127440) derivatives have been successfully used to create poly(vinyl chloride)-based electrodes for the selective detection of silver(I) ions. The potential for this compound in this area is suggested by the broader utility of related polydentate amine ligands as anion sensors. nih.gov The electronic properties of the dipyridylamine scaffold can be tuned by substituents, and the bromine atoms in this compound could influence its binding affinity and selectivity for various cations and anions.

Chiral Probe Development and Stereoselective Synthesis

The development of chiral ligands and catalysts is crucial for asymmetric synthesis. While direct applications of this compound in this area are not yet reported, the dipyridylamine scaffold can be a foundation for designing chiral molecules. By introducing chiral centers into the molecule, for example, through functionalization at the bromine positions or by using chiral starting materials, it may be possible to create chiral probes for enantiomeric recognition. Chiral dialkylaminopyridine derivatives are known to be effective catalysts in a range of asymmetric transformations. nih.govresearchgate.net This precedent suggests that chiral derivatives of this compound could potentially be developed for use in stereoselective synthesis.

Molecular Switches and Logic Gates

Molecular switches and logic gates are at the forefront of molecular electronics. These are molecules that can be reversibly shifted between two or more stable states by external stimuli such as light, pH, or the presence of specific ions. The potential for tris[(6-bromopyridin-2-yl)methyl]amine to be used in molecular switches has been noted, which indicates that the core structure is amenable to such applications. nih.gov The coordination of metal ions to the dipyridylamine unit can alter its photophysical and electrochemical properties, which is a key principle in the design of many molecular switches. Although specific research on this compound in this context is not available, its structural similarity to other compounds used in molecular electronics suggests this as a plausible area for future investigation.

Conclusion and Outlook in Bis 6 Bromopyridin 2 Yl Amine Research

Summary of Key Findings and Advancements

Research into bis(6-bromopyridin-2-yl)amine and its derivatives has primarily focused on its role as a ligand in coordination chemistry. The most significant advancements have been in the synthesis and characterization of its metal complexes, which demonstrate its versatility as a chelating agent.

The primary advancements can be summarized as:

Demonstration of Coordinating Ability: The synthesis of well-defined metal complexes validates this compound derivatives as effective N-donor ligands. researchgate.netresearchgate.net

Structural Elucidation: X-ray crystallography of resulting complexes has provided precise data on bond lengths, bond angles, and coordination geometries, revealing how the ligand framework influences the metal's environment. researchgate.net

Functional Handles: The bromine atoms on the pyridine (B92270) rings have been recognized as versatile synthetic handles. They offer the potential for post-coordination modification via cross-coupling reactions, allowing for the construction of more complex, functional supramolecular assemblies or catalysts. researchgate.net

The crystallographic data for the notable nickel(II) complex is summarized in the interactive table below.

Table 1. Crystal Data and Structure Refinement for Ni(C₁₃H₁₂Br₂N₄)₂₂. researchgate.net
ParameterValue
Empirical formulaC₂₆H₂₄Br₄Cl₂N₈NiO₈
Formula weight1025.78
Temperature (K)150
Crystal systemTriclinic
Space groupP-1
a (Å)9.1897 (3)
b (Å)12.9937 (3)
c (Å)15.0869 (5)
α (°)110.077 (2)
β (°)95.308 (2)
γ (°)94.573 (2)
Volume (ų)1672.76 (9)
Z2
Density (calculated) (Mg m⁻³)2.037

Identification of Remaining Challenges and Knowledge Gaps

Despite these advancements, significant gaps remain in the understanding of this compound. The research landscape is characterized by a focus on a few specific derivatives rather than a systematic exploration of the parent ligand itself.

The most prominent challenges and knowledge gaps include:

Limited Physicochemical Data: There is a notable lack of comprehensive data on the fundamental properties of the free this compound ligand. Information regarding its thermal stability, detailed spectroscopic characterization (beyond basic identification), and electrochemical behavior is not readily available in the literature.

Absence of Free Ligand Crystal Structure: To date, the single-crystal X-ray structure of the parent this compound has not been reported. Such a structure would provide invaluable information about its solid-state conformation, bond parameters, and intermolecular interactions, which are crucial for understanding its coordination behavior.

Unexplored Coordination Chemistry: The coordination chemistry of the parent ligand with a wide range of transition metals remains largely unexplored. Studies have focused on derivatives, leaving the reactivity and complex-forming ability of the simple this compound ligand with metals like copper, iron, cobalt, and zinc unknown.

Reactive Potential Untapped: While the bromine atoms are recognized as synthetic handles, their reactivity, particularly once the ligand is coordinated to a metal center, has not been systematically investigated.

Prospective Research Avenues and Potential Impact on Chemical Science

The existing knowledge gaps directly point toward promising avenues for future research. A systematic investigation of this compound could unlock new applications and deepen the understanding of ligand-metal interactions.

Future research should focus on:

Fundamental Characterization: A thorough study of the parent ligand is paramount. This should include differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine its thermal properties, as well as detailed NMR, IR, and UV-Vis spectroscopic studies.

Systematic Coordination Studies: A comprehensive investigation of the coordination of this compound with a series of first- and second-row transition metals should be undertaken. This would establish trends in coordination numbers, geometries, and the electronic properties of the resulting complexes.

Exploration of Catalytic Activity: The resulting metal complexes should be screened for catalytic activity in various organic transformations. Given the N-donor environment and the electronic influence of the bromine atoms, these complexes could be promising candidates for oxidation catalysis or as catalysts in cross-coupling reactions. emory.edu

Post-Coordination Functionalization: A key area for exploration is the use of the bromo-substituents for further functionalization after complexation. Reactions such as Suzuki or Sonogashira couplings on the coordinated ligand could lead to the formation of unique multimetallic arrays, porous coordination polymers, or redox-active materials.

The potential impact of this research is significant. It could lead to the development of new, cost-effective catalysts for industrial processes, novel materials with interesting photophysical or magnetic properties, and a more profound understanding of how ligand design can be used to control the reactivity of metal centers.

Broader Implications for Ligand Design and Organometallic Chemistry

The study of this compound has broader implications for the fields of ligand design and organometallic chemistry. It serves as an excellent model system for understanding the interplay of steric and electronic effects in controlling metal coordination environments.

The key implications are:

Tunable Ligand Scaffolds: This ligand exemplifies a "pro-ligand" or a scaffold that can be readily modified. The bromo-substituents allow for fine-tuning of the electronic properties (by replacing them with electron-donating or -withdrawing groups) and steric bulk around the metal center. This tunability is a central goal of modern ligand design.

Access to Unsymmetrical Environments: Selective functionalization of one of the two bromine atoms could provide a straightforward route to unsymmetrical ligands. Such ligands are of great interest as they can induce specific reactivity pathways at a metal center that are not accessible with symmetrical ligands.

Development of Multi-electron Redox Catalysts: The dipyridylamine framework is a common motif in redox-active ligands. emory.edu By incorporating this core into new complexes, particularly with redox-active metals like iron or copper, it may be possible to design catalysts capable of multi-electron transformations, which are critical in reactions such as nitrogen fixation and water splitting.

Bioinorganic Mimics: The N-rich coordination environment provided by this compound is reminiscent of the active sites of many metalloenzymes. Its complexes could serve as structural or functional models for these biological systems, aiding in the understanding of their mechanisms.

Q & A

Q. What are the recommended synthetic routes for Bis(6-bromopyridin-2-yl)amine, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 6-bromopyridin-2-amine derivatives with halogenated intermediates (e.g., 6-bromopyridin-2-yl chloride) in the presence of a base such as sodium hydroxide. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used under reflux conditions . Optimization involves:

  • Temperature control : Higher yields are observed at 80–100°C.
  • Stoichiometry : A 2:1 molar ratio of halogenated pyridine to amine precursor ensures complete substitution.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is effective.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Spectroscopic techniques :
    • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., absence of unreacted NH2_2 protons).
    • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected: C10_{10}H7_{7}Br2_{2}N3_{3}).
  • Elemental analysis : Confirmation of Br content (~44.5% by weight).
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles, critical for confirming the amine-pyridine linkage .

Q. What analytical methods are suitable for studying its stability under varying pH and temperature conditions?

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically >200°C for brominated pyridines).
  • HPLC : Monitor degradation products in acidic/basic buffers (pH 2–12) at 25–60°C.
  • UV-Vis spectroscopy : Track absorbance shifts indicative of structural changes.

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes, and what factors influence its coordination behavior?

The compound acts as a bidentate ligand , coordinating via the pyridine nitrogen and amine groups. Key considerations:

  • Steric effects : Bromine substituents increase steric bulk, favoring octahedral geometries in complexes with metals like Cu(II) or Pd(II) .
  • Electronic effects : Electron-withdrawing Br groups enhance Lewis acidity at the metal center, impacting catalytic activity.
  • Experimental validation :
    • Magnetic susceptibility and EPR spectroscopy to determine metal oxidation states.
    • Single-crystal XRD (using SHELX ) to confirm coordination modes .

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G*) to predict redox behavior.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes requiring metal cofactors).
  • Charge distribution analysis : Natural Bond Orbital (NBO) theory to quantify electron donation from the ligand to metal centers.

Q. How can researchers resolve contradictions in reported catalytic performance of metal complexes derived from this ligand?

  • Systematic variable testing : Compare catalytic efficiency under controlled conditions (solvent, temperature, substrate scope).
  • In-situ spectroscopy : Raman or IR to identify intermediate species during catalysis.
  • Data reconciliation : Use statistical tools (e.g., ANOVA) to assess significance of discrepancies in turnover numbers (TONs) or enantioselectivity .

Methodological Notes

  • Crystallography : For accurate refinement, use SHELXL with TWIN/BASF commands to address twinning in brominated compounds .
  • Contradiction analysis : Cross-reference diffraction data (e.g., CIF files) from multiple studies to validate bond metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.